molecular formula C8H10FNO B13532723 4-(Dimethylamino)-3-fluorophenol

4-(Dimethylamino)-3-fluorophenol

Cat. No.: B13532723
M. Wt: 155.17 g/mol
InChI Key: BSZOJQVNLCEATR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-fluorophenol is an organic compound characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenol derivative. The dimethylamino group can be added through a reaction with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-fluorophenol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

    3-Fluorophenol:

    4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical behavior.

Uniqueness

4-(Dimethylamino)-3-fluorophenol is unique due to the combination of the dimethylamino group and the fluorine atom on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-(dimethylamino)-3-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,1-2H3

InChI Key

BSZOJQVNLCEATR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)F

Origin of Product

United States

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